molecular formula C8H15N B12957711 Bicyclo[3.2.1]octan-1-amine

Bicyclo[3.2.1]octan-1-amine

Cat. No.: B12957711
M. Wt: 125.21 g/mol
InChI Key: BDDQYTDLPXICKU-UHFFFAOYSA-N
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Description

Bicyclo[321]octan-1-amine is a bicyclic amine compound characterized by its unique structure, which consists of a bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.1]octan-1-amine can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones, which allows for the formation of 8-disubstituted bicyclo[3.2.1]octane-3-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

bicyclo[3.2.1]octan-1-amine

InChI

InChI=1S/C8H15N/c9-8-4-1-2-7(6-8)3-5-8/h7H,1-6,9H2

InChI Key

BDDQYTDLPXICKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)N

Origin of Product

United States

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